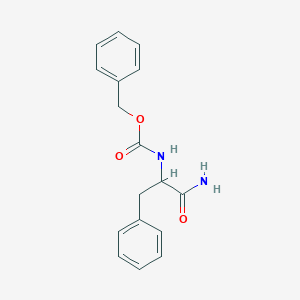

benzyl N-(1-carbamoyl-2-phenylethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOFAIEPRHUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Substrate : (S)-2-amino-1-phenylethanol or its derivatives are common starting materials. The amine is often protected as a benzyl carbamate (Cbz group) to prevent unwanted side reactions.

- Reagents : Carbamoyl halides (e.g., cyanomethyl carbamoyl chloride) are used with bases such as triethylamine or sodium hydride to deprotonate the amine.

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.

- Yield : 60–85%, depending on steric and electronic factors.

- Dissolve (S)-benzyl N-(2-hydroxy-1-phenylethyl)carbamate (1.0 eq) in DCM.

- Add cyanomethyl carbamoyl chloride (1.2 eq) and triethylamine (2.0 eq) at 0°C.

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, and purify via column chromatography.

Coupling Reactions Using Benzyl Chloroformate

Benzyl chloroformate (Cbz-Cl) is widely employed to introduce the benzyl carbamate group. This method is effective for sequential protection and functionalization.

Stepwise Synthesis

- Amine Protection : React 1-amino-2-phenylethane with Cbz-Cl in the presence of a base (e.g., NaOH) to form benzyl N-(2-phenylethyl)carbamate.

- Carbamoylation : Treat the intermediate with a carbamoylating agent (e.g., phosgene derivatives or urea) under controlled pH.

Key Considerations :

- Temperature : 0–25°C to minimize side reactions.

- Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency.

- Yield : 70–90% for the protection step; 50–75% for carbamoylation.

Reductive Amination Pathways

Reductive amination offers a route to introduce both the carbamate and carbamoyl groups in tandem.

Protocol Overview:

- Intermediate Formation : React benzyl N-(2-oxo-1-phenylethyl)carbamate with methylamine or urea.

- Reduction : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to reduce the imine intermediate.

- Isolation : Purify via recrystallization or chromatography.

Conditions :

- Solvent : Methanol or ethanol.

- pH : Buffered at 6–7 using acetic acid or ammonium acetate.

- Yield : 55–80%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity for primary amines | Requires anhydrous conditions | 60–85% |

| Cbz-Cl Coupling | Scalable, uses commercial reagents | Multi-step purification needed | 50–90% |

| Reductive Amination | Tandem functionalization | Sensitive to steric hindrance | 55–80% |

Troubleshooting and Optimization

- Impurity Control : Dimerization or over-alkylation can occur during carbamoylation. Use excess carbamoyl halide (1.5 eq) and monitor via TLC.

- Stereochemistry : Chiral centers may racemize under basic conditions. Opt for low temperatures (0–5°C) and short reaction times.

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates byproducts.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate include various substituted carbamates, amines, and alcohols .

Scientific Research Applications

Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The pathways involved may include those related to protein synthesis, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues and their distinguishing features:

Stereochemical Considerations

The (R)-enantiomer of benzyl N-(1-carbamoyl-2-phenylethyl)carbamate is commercially prevalent (Enamine, Fluorochem), with applications in chiral pool synthesis. In contrast, its diastereomer, benzyl N-[(2S)-3-methyl-1-oxobutyl]carbamate, shows reduced enzymatic recognition due to steric hindrance from the methyl branch .

Biological Activity

Benzyl N-(1-carbamoyl-2-phenylethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that combines a benzyl group with a carbamate moiety attached to a phenylethyl group. This structural configuration may contribute to its diverse biological activities, including interactions with various enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways and targets are still under investigation, but preliminary studies suggest significant interactions with cholinergic systems, which are crucial for neurotransmission.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antitumor Potential : Studies have indicated that derivatives of carbamate compounds can inhibit tumor cell proliferation, suggesting that this compound may possess similar properties. For instance, related compounds have shown effectiveness against various cancer cell lines .

- Neuroprotective Effects : Some research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The interaction with cholinergic pathways may enhance cognitive functions and protect against neuronal damage .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Inhibition of Acetylcholinesterase (AChE) : A study on sulfonamide-based carbamates indicated that similar compounds exhibit strong inhibition of AChE, which could be relevant for developing treatments for Alzheimer’s disease .

- Antibiotic-Induced Intestinal Injury : Research on related compounds has demonstrated protective effects against antibiotic-induced intestinal injury, highlighting the potential therapeutic applications in gastrointestinal health .

- Antitumor Activity : In vitro studies have shown that certain carbamate derivatives can inhibit tumor cell lines effectively. For example, compounds were tested against laryngeal carcinoma cells and showed significant cytotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Benzyl Carbamate | Moderate antimicrobial | Enzyme inhibition |

| Methyl Carbamate | Antitumor effects | Cell cycle arrest |

| This compound | Antimicrobial, neuroprotective | Enzyme modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.